2-Acetyllactic acid amide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18354-48-8 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.131 |
IUPAC Name |
2-hydroxy-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-3(7)5(2,9)4(6)8/h9H,1-2H3,(H2,6,8) |
InChI Key |
IDVUUKXMLBZFEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)N)O |
Synonyms |
Acetoacetamide, 2-hydroxy-2-methyl- (8CI) |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Acetyllactic Acid Amide
Hydrolytic Stability and Pathways
The α-keto amide motif is a crucial component in numerous natural products and pharmacologically active compounds. nih.gov Generally, α-keto amides exhibit greater stability towards hydrolysis compared to their α-keto acid and α-keto ester counterparts. nih.govacs.org This enhanced stability is attributed to the resonance delocalization of the nitrogen lone pair into the amide carbonyl, which reduces its electrophilicity. The hydrolytic breakdown of 2-acetyllactic acid amide can be catalyzed by acid, base, or enzymes.
Under acidic conditions, the hydrolysis of amides is a well-understood process that involves the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.org The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine as a good leaving group (in the form of an ammonium (B1175870) ion).
For this compound, the mechanism would proceed as follows:
Protonation of the amide carbonyl oxygen: This initial step activates the amide for nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.
Elimination of the leaving group: The protonated amino group is eliminated as ammonia (B1221849).
Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield 2-acetyllactic acid and an ammonium ion.
In the presence of a strong base, such as sodium hydroxide (B78521), and heat, amides can be hydrolyzed to a carboxylate salt and an amine. libretexts.orgchemguide.co.uklibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
The base-catalyzed hydrolysis of this compound would likely follow these steps:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the amide carbonyl carbon to form a tetrahedral intermediate.
Elimination of the leaving group: The amide anion (⁻NH₂) is expelled. This is generally a poor leaving group, making this step less favorable than in acid-catalyzed hydrolysis.
Acid-base reaction: The expelled amide anion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.
This results in the formation of the carboxylate salt of 2-acetyllactic acid and ammonia.
Enzymes such as proteases and amidases are known to catalyze the hydrolysis of amide bonds. acs.orggoogle.com While specific enzymes that act on this compound have not been identified, the general mechanism of enzymatic amide hydrolysis involves the activation of the amide carbonyl by the enzyme's active site, often involving a catalytic triad (B1167595) of amino acid residues. acs.org This facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate, which then collapses to release the carboxylic acid and amine products. The stereochemistry of the substrate can significantly influence the rate and selectivity of enzymatic hydrolysis. google.com
Transformations Involving the Amide Moiety
Beyond hydrolysis, the amide moiety of this compound can potentially undergo other transformations. For instance, α-keto amides are valuable precursors in the synthesis of various heterocyclic compounds. rsc.org The presence of multiple reactive centers allows for a range of synthetic manipulations. rsc.orgchemrxiv.org
Reactivity at the Alpha-Keto and Hydroxyl Centers
The α-keto group and the tertiary hydroxyl group in this compound introduce additional sites of reactivity.
Alpha-Keto Group: The ketone carbonyl is electrophilic and can undergo nucleophilic addition reactions. In aqueous solution, the α-keto group can exist in equilibrium with its gem-diol hydrate (B1144303) form. nih.gov This equilibrium can be influenced by pH. The ketone can also be a target for reduction to a secondary alcohol using various reducing agents. rsc.org Furthermore, the α-hydrogens adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. libretexts.org
Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although these reactions may be sterically hindered. It can also be a site for oxidation under specific conditions. researchgate.netacs.orgresearchgate.netorganic-chemistry.org
Interactive Data Table: General Reactivity of Functional Groups in this compound
| Functional Group | Reagent/Condition | Expected Product/Transformation |
| Amide | Acid (e.g., HCl), Heat | 2-Acetyllactic acid and Ammonium salt |
| Amide | Base (e.g., NaOH), Heat | Salt of 2-Acetyllactic acid and Ammonia |
| Amide | Amidases/Proteases | 2-Acetyllactic acid and Ammonia |
| Alpha-Keto | Water | Gem-diol hydrate (in equilibrium) |
| Alpha-Keto | Reducing agents (e.g., NaBH₄) | 2,3-Dihydroxy-2-methylbutanamide |
| Alpha-Keto | Base (enolate formation) | Potential for alkylation, aldol (B89426) reaction, etc. |
| Hydroxyl | Acylating/Alkylating agents | Ester/Ether derivatives |
Advanced Spectroscopic and Structural Elucidation of 2 Acetyllactic Acid Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For 2-acetyllactic acid amide, both ¹H and ¹³C NMR would provide definitive structural information and insights into its conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amide protons (-NH₂) typically appear as a broad signal due to quadrupolar relaxation and chemical exchange. libretexts.org Their chemical shift can vary, often appearing in the 5.0-8.0 ppm range. researchgate.netucl.ac.uk The hydroxyl (-OH) proton signal is also expected to be a singlet, with its chemical shift being highly dependent on solvent and concentration. The two methyl groups (CH₃) are in different chemical environments—one adjacent to a ketone and the other to a hydroxylated quaternary carbon—and would therefore exhibit two distinct singlet signals.
A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond, which has partial double-bond character. libretexts.orgnanalysis.com This can make the two amide protons chemically non-equivalent (diastereotopic), potentially resulting in two separate signals at low temperatures.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbons of the amide and ketone groups are the most deshielded, appearing far downfield. Amide carbonyls typically resonate in the 165-190 ppm region. oregonstate.edu The quaternary carbon bonded to the hydroxyl group would appear in the alcohol region (around 60-80 ppm), while the methyl carbons would be found in the upfield aliphatic region. oregonstate.edu
The following tables outline the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Use the interactive controls to explore the data.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃-C=O) | ~2.1-2.4 | Singlet |
| Methyl (CH₃-C-OH) | ~1.3-1.6 | Singlet |
| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | Singlet (broad) |
| Amide (-NH₂) | Variable (e.g., 5.0-8.0) | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Use the interactive controls to explore the data.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | >200 |
| Amide Carbonyl (O=C-N) | 165-190 oregonstate.edu |
| Quaternary Carbon (C-OH) | 60-80 oregonstate.edu |
| Acetyl Carbon (CH₃-C=O) | 20-35 |
| Methyl Carbon (CH₃-C-OH) | 15-30 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. amrutpharm.co.in The molecular formula for this compound is C₅H₉NO₃, giving it a monoisotopic molecular weight of approximately 131.06 Da.
In an MS experiment, the molecule is ionized to form a molecular ion (M⁺˙), which can then break down into smaller, characteristic fragment ions. chemguide.co.uk For this compound, several fragmentation pathways are plausible.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of an acetyl radical (•CH₃CO) or a methyl radical (•CH₃).
Amide Bond Cleavage: The cleavage of the R-CONH₂ bond is characteristic of primary amides and would result in an ion at m/z 44, corresponding to [H₂N-C=O]⁺. nih.gov The formation of an acylium ion from the cleavage of the N-CO bond is also a common outcome. nih.govrsc.org
Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially under thermal conditions in the mass spectrometer.
Table 3: Predicted Mass Spectrometry Fragments for this compound Use the interactive controls to explore the data.
| Fragment Ion (Structure) | m/z (Mass/Charge Ratio) | Corresponding Neutral Loss |
| [M]⁺˙ | 131 | - |
| [M - CH₃]⁺ | 116 | Methyl radical (•CH₃) |
| [M - H₂O]⁺˙ | 113 | Water (H₂O) |
| [M - NH₂]⁺ | 115 | Amino radical (•NH₂) |
| [M - COCH₃]⁺ | 88 | Acetyl radical (•COCH₃) |
| [M - CONH₂]⁺ | 87 | Amide radical (•CONH₂) |
| [CONH₂]⁺ | 44 | C₄H₅O₂ radical |
| [CH₃CO]⁺ | 43 | C₄H₆NO₂ radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mt.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be rich with information. Key absorptions would include:
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.
N-H Stretches: Primary amides typically show two distinct bands for the symmetric and asymmetric N-H stretches, usually between 3100 and 3500 cm⁻¹. libretexts.org
C-H Stretches: Absorptions just below 3000 cm⁻¹ from the methyl groups.
C=O Stretches: Two strong, sharp peaks are expected for the two carbonyl groups. The ketone carbonyl typically absorbs around 1715 cm⁻¹, while the amide carbonyl (Amide I band) appears at a lower frequency, generally between 1630 and 1680 cm⁻¹, due to resonance. libretexts.orguobabylon.edu.iq
N-H Bend: The Amide II band, resulting from N-H bending, is a strong absorption typically found between 1515 and 1570 cm⁻¹ for secondary amides, and is also present for primary amides. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Carbonyl (C=O) and carbon-carbon bonds often produce strong Raman signals. The Amide I and Amide III (~1200-1320 cm⁻¹) bands are particularly useful in Raman spectra for analyzing amide-containing structures like proteins. researchgate.net While the O-H stretch is weak in Raman, the C=O stretches would be clearly visible.
Table 4: Characteristic Vibrational Frequencies for this compound Use the interactive controls to explore the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) | IR |
| Primary Amide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3100-3500 (Two bands) | IR, Raman |
| Alkane (-CH₃) | C-H Stretch | 2850-2960 | IR, Raman |
| Ketone (-C=O) | C=O Stretch | ~1715 | IR, Raman |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630-1680 | IR, Raman |
| Amide (-CONH₂) | N-H Bend (Amide II) | ~1600 | IR |
Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state.
From this data, one could determine:
Precise Bond Lengths and Angles: Confirming the geometry of the ketone, alcohol, and amide functional groups.
Conformation: Establishing the preferred spatial arrangement of the functional groups relative to one another in the crystal lattice.
Stereochemistry: Unambiguously assigning the stereochemistry if a chiral synthesis was performed.
Intermolecular Interactions: Visualizing the hydrogen bonding network is crucial. The hydroxyl and amide groups are both excellent hydrogen bond donors and acceptors. X-ray crystallography would reveal how these groups interact between molecules, defining the crystal packing and influencing physical properties like melting point and solubility.
Currently, specific crystallographic data for this compound is not publicly available.
Theoretical and Computational Studies of 2 Acetyllactic Acid Amide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 2-acetyllactic acid amide. DFT methods are widely used for their balance of accuracy and computational cost in studying organic molecules. biointerfaceresearch.commongoliajol.info
The electronic structure of amides is characterized by electron delocalization across the oxygen, carbon, and nitrogen atoms. numberanalytics.comscienceready.com.au This resonance results in a planar amide group and a partial double bond character for the C-N bond, which restricts rotation. chemistrysteps.comwikipedia.org For this compound, DFT calculations would be employed to optimize the molecular geometry, confirming the planarity of the amide core. wikipedia.org These calculations can predict key structural parameters such as bond lengths and angles. nih.gov
Table 1: Typical Parameters and Outputs of DFT Calculations for Amide Systems
| Parameter/Output | Description | Example Application |
|---|---|---|
| Computational Method | The theoretical model used for the calculation. | DFT (e.g., B3LYP, M06-2X) biointerfaceresearch.commongoliajol.info |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311+G(d,p), TZVP, aug-cc-pVTZ nih.govmdpi.compeerj.com |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. nih.gov |
| Electronic Energy | The total energy of the molecule's electrons and stationary nuclei. | Used to compare the stability of different isomers or conformers. mdpi.com |
| Gibbs Free Energy (G) | A thermodynamic potential used to predict the spontaneity of a process. | Determines equilibrium constants and reaction spontaneity. mdpi.com |
| NBO Analysis | Analysis of the electron density to understand bonding and charge distribution. | Reveals effective atomic charges and delocalization effects. nih.gov |
| HOMO/LUMO Orbitals | The highest occupied and lowest unoccupied molecular orbitals. | Indicates regions of nucleophilicity and electrophilicity, crucial for reactivity. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its intermolecular interactions with other molecules, such as solvents or biological macromolecules. cresset-group.com
In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of explicit water molecules, and its movements are calculated over a set period. cresset-group.com The simulation generates a trajectory of conformations, providing a view of the molecule's flexibility and preferred shapes. researchgate.net This is particularly relevant for this compound, which has several rotatable single bonds. Analysis of the simulation can reveal the most populated conformational states and the energy barriers between them. nih.gov
Intermolecular interactions, especially hydrogen bonding, are critical to the behavior of amides. libretexts.orglibretexts.org The amide group in this compound can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). wikipedia.org MD simulations can map the patterns of these hydrogen bonds with surrounding water molecules or other solutes, which dictates properties like solubility. libretexts.orgd-nb.info
Table 2: Key Aspects of a Molecular Dynamics Simulation for Conformational Analysis
| Aspect | Description | Example for this compound |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | Amber, GROMOS96, CHARMM nih.govd-nb.info |
| Solvation | The simulated environment surrounding the molecule. | Explicit water models (e.g., TIP3P) to study aqueous behavior. cresset-group.com |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) to adequately sample conformational space. nih.govnih.gov |
| Conformational Sampling | The exploration of different spatial arrangements of the molecule. | Analysis of dihedral angles to identify stable rotamers. nih.gov |
| RMSD/RMSF Analysis | Root Mean Square Deviation and Fluctuation. | Measures structural stability and atomic flexibility over time. nih.gov |
| Interaction Analysis | Identification and characterization of non-covalent bonds. | Quantifying hydrogen bonds with solvent or other molecules. d-nb.info |
In Silico Modeling of Enzymatic Interactions and Binding Affinities
In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme. mdpi.commdpi.com This approach is crucial for understanding potential biochemical pathways and for drug discovery. oatext.com
Molecular docking simulations attempt to place the ligand (this compound) into the binding site of a protein in a preferred orientation and conformation. mdpi.com The process involves a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). mdpi.com For this compound, potential enzyme targets could include hydrolases like acylases, which are known to act on N-acyl amino acids. nih.govharvard.edu
The model would predict specific interactions between the amide and the enzyme's active site residues. These can include:
Hydrogen bonds: The amide's N-H and C=O groups are prime candidates for forming hydrogen bonds with polar or charged amino acid residues (e.g., Aspartic acid, Glutamic acid, Serine). mdpi.com
Hydrophobic interactions: The methyl groups of the acetyl and lactic acid moieties can form van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine). frontiersin.org
Electrostatic interactions: The polar amide group can interact with charged residues in the binding pocket.
These studies can identify key amino acid residues responsible for substrate recognition and binding. mdpi.comnih.gov By comparing the binding affinities of different related molecules, researchers can infer structure-activity relationships, guiding the design of more potent inhibitors or better substrates. iitkgp.ac.innih.gov
Table 3: Examples of Modeled Interactions in an Enzyme Active Site
| Interaction Type | Ligand Group (this compound) | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Glutamic Acid (Glu), Aspartic Acid (Asp) |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Serine (Ser), Threonine (Thr), Histidine (His) |
| Hydrophobic (Alkyl) | Acetyl Methyl Group (-CH₃) | Leucine (Leu), Isoleucine (Ile), Alanine (B10760859) (Ala) |
| Hydrophobic (Pi-Alkyl) | N/A (No aromatic rings) | Tyrosine (Tyr), Phenylalanine (Phe) |
| Electrostatic | Partial negative charge on Carbonyl Oxygen | Arginine (Arg), Lysine (Lys) |
Biological Activities and Interactions of 2 Acetyllactic Acid Amide Non Clinical Focus
Enzymatic Regulation and Substrate/Inhibitor Interactions
While specific enzymatic studies on 2-acetyllactic acid amide are not extensively documented, its structure suggests potential interactions with several classes of enzymes responsible for amide bond synthesis and hydrolysis.
Amidase and hydrolase enzymes are responsible for the cleavage of amide bonds. mdpi.comfrontiersin.org Fatty acid amide hydrolase (FAAH) and the N-acylethanolamine acid amide hydrolase (NAAA) are two prominent examples that regulate endogenous fatty acid amides by hydrolyzing them into their corresponding fatty acids. ebi.ac.ukplos.orgwikipedia.org These enzymes are crucial in modulating the signaling functions of lipid amides involved in various physiological processes. ebi.ac.uk
The general mechanism for many hydrolases involves a catalytic triad (B1167595) (e.g., Ser-Ser-Lys) that facilitates a nucleophilic attack on the amide bond, leading to its cleavage. nih.govnih.gov For instance, bacterial cell wall hydrolases include N-acetylmuramoyl-L-alanine amidases that specifically cleave the amide bond between the glycan and peptide moieties of peptidoglycan. frontiersin.org Given that this compound possesses a primary amide group, it could theoretically serve as a substrate for a range of amidases. The efficiency and specificity of such an interaction would depend on the specific enzyme's active site architecture and substrate preference. Studies on sulfated bis-lactobionic acid amides have shown they can inhibit enzymes like DNase I, demonstrating that amide-containing molecules can act as enzyme modulators. nih.gov
The biosynthesis of this compound would likely originate from its corresponding acid, 2-acetyllactic acid (acetolactate). Acetolactate itself is a well-known product of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govyeastgenome.org This enzyme catalyzes the condensation of two pyruvate (B1213749) molecules to form (S)-2-acetolactate, a key step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). nih.govymdb.ca
The conversion of the carboxyl group of acetolactate to an amide to form this compound would require an amide bond-forming enzyme. Nature employs several strategies for this transformation. nih.govnih.gov These include ATP-dependent mechanisms that proceed through an acyl-adenylate or acyl-phosphate intermediate, as well as ATP-independent transacylation reactions. nih.gov While acetolactate synthase's primary role is the formation of the acid, nih.gov it is plausible that a different enzyme, such as an amide synthetase or ligase, could utilize acetolactate as a substrate to synthesize its amide derivative in a subsequent metabolic step.
Role in Microbial and Cellular Metabolic Pathways
The metabolic significance of this compound is not directly established; however, the central role of its precursor, 2-acetyllactic acid, in diverse organisms provides a strong contextual basis for its potential involvement in cellular metabolism.
In prokaryotes like Escherichia coli, 2-acetyllactic acid is a crucial intermediate in amino acid biosynthesis. nih.gov The metabolic flux through acetyl-CoA, a precursor to pyruvate and subsequently acetolactate, is fundamental for generating a wide array of metabolites and maintaining cellular homeostasis. researchgate.netnih.gov While E. coli can utilize amino acids like alanine (B10760859) as carbon and nitrogen sources, the pathways involving acetolactate are primarily anabolic, leading to essential amino acids. elifesciences.org
Although the presence of this compound in E. coli has not been specifically reported, microbes possess diverse metabolic capabilities, including the transformation of various compounds. nih.gov Microbial amidases and nitrile hydratases are known to act on amide bonds, which can be part of pathways to either degrade or synthesize molecules. mdpi.com For example, microbial β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, conferring resistance. nih.gov Therefore, if this compound were present in prokaryotic cells, it would likely be metabolized by the cellular machinery dedicated to amide processing.
In eukaryotic organisms such as the yeast Saccharomyces cerevisiae, (S)-2-acetolactate is a key metabolite in the valine biosynthesis pathway, which occurs in the mitochondria. ymdb.caymdb.ca Pyruvate is converted to 2-acetyllactic acid, which is then further metabolized to 3-methyl-2-oxobutanoate (B1236294) en route to valine and the fusel alcohol isobutanol. biorxiv.org The metabolism of organic acids is tightly regulated in yeast to manage energy production and respond to environmental stress. nih.govresearchgate.netnih.gov
In the parasitic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis, metabolic pathways are uniquely adapted to its different life cycle stages within the tsetse fly and mammalian host. nih.govplos.org While these parasites heavily rely on glycolysis and the metabolism of amino acids like proline and threonine for energy and biosynthesis, plos.orgmicrobialcell.com a specific role for 2-acetyllactic acid or its amide has not been identified. T. brucei is known to be auxotrophic for several amino acids and must scavenge precursors from its host. ed.ac.uk The parasite extensively metabolizes lipids and fatty acids, some of which are amide-containing sphingolipids. microbialcell.comnih.gov This indicates the presence of enzymatic machinery capable of processing complex lipids, which could potentially interact with other amide-containing molecules.
In Vitro Biological Modulatory Effects (e.g., Antimicrobial, Anti-inflammatory in cell/enzyme assays)
While no in vitro studies have been published on the biological activity of this compound specifically, research on other amide-containing compounds demonstrates that the amide functional group is a common feature in molecules with significant antimicrobial and anti-inflammatory properties.
Antimicrobial Activity of Related Amide Compounds A wide range of natural and synthetic amides exhibit potent antimicrobial effects. The structure of the amide, including the nature of the fatty acid chain and the amine substituent, is critical for its activity. nih.gov For example, certain amide derivatives of farnesoic acid show significant antifungal activity, whereas the parent acid is less effective. jmb.or.kr This highlights the importance of the amide functionality for inhibiting fungal growth. jmb.or.kr Similarly, novel synthetic amides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. impactfactor.org
| Compound/Class | Organism(s) | Activity | Reference |
| Farnesoic acid amides | Aspergillus niger, Candida albicans, Trichophyton sp. | Potent antifungal activity (MIC 6.25-25 µg/ml). | jmb.or.kr |
| Novel synthetic amides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity, with some compounds showing higher activity than others. | impactfactor.org |
| Cyclopropane-containing amides | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity (MIC 32-128 µg/mL). | mdpi.com |
| Fatty acid amides | Various bacteria and fungi | Active against gram-positive and -negative bacteria, and fungi. | mdpi.comnih.gov |
Anti-inflammatory Activity of Related Amide Compounds The amide scaffold is also prevalent in molecules designed as anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory pathways, such as the production of nitric oxide (NO) or the activity of cyclooxygenase (COX) enzymes. nih.gov For instance, synthetic amide derivatives of chromones have been shown to inhibit NO production in lipopolysaccharide-stimulated cells, with some compounds being more potent than ibuprofen. nih.gov Amide derivatives of the NSAID dexketoprofen (B22426) have also been synthesized and tested, showing significant in vivo anti-inflammatory effects. mdpi.com
| Compound/Class | Assay/Model | Mechanism/Effect | Reference |
| Chromone amide derivatives | RAW264.7 cells (LPS-induced NO production) | Optimal compound showed an EC50 of 5.33 µM for NO inhibition. | nih.gov |
| Dexketoprofen amide derivatives | Carrageenan-induced paw edema in rats | Significant in vivo anti-inflammatory activity, comparable to the parent drug. | mdpi.com |
| Piperlotine amides | TPA-induced mouse ear edema | Potent topical anti-inflammatory activity (up to 52% edema inhibition). | scielo.org.mx |
| Fatty acid amides (from Brazil nut oil) | Carrageenan-induced paw edema | Significant reduction in edema development. | scielo.br |
| Amide alkaloids (from Piper sp.) | General | Anti-inflammatory effects associated with the ERK and NF-κB signaling pathways. | sciopen.com |
These findings from related compounds suggest that this compound could potentially exhibit biological modulatory effects, although empirical testing is required to confirm such activities.
Derivatization, Analogs, and Structure Activity Relationship Studies
Synthesis of Substituted 2-Acetyllactic Acid Amide Derivatives
The synthesis of substituted amides from a carboxylic acid precursor is a fundamental and well-established transformation in organic chemistry. researchgate.net The general approach involves the reaction of a carboxylic acid, or an activated form of it, with a primary or secondary amine. pcc.eu For the synthesis of this compound derivatives, 2-acetyllactic acid would serve as the starting scaffold.
Several reliable methods can be employed for this amidation:
Coupling Reagent-Mediated Amidation: This is one of the most common methods for forming amide bonds. Carboxylic acids react with amines in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is advantageous due to its mild reaction conditions and broad substrate scope. researchgate.net
Conversion to Acyl Chlorides: A more reactive intermediate can be generated by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nsc.ru The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. nsc.ru
Multi-Component Reactions: Advanced strategies such as the Passerini or Ugi reactions allow for the synthesis of complex amide derivatives in a single step from multiple starting materials. pulsus.com The Passerini three-component reaction, for instance, can produce α-hydroxy carboxamides from a carboxylic acid, a carbonyl compound, and an isocyanide. pulsus.com
A hypothetical library of N-substituted this compound derivatives could be synthesized by reacting 2-acetyllactic acid with a diverse set of primary and secondary amines, as illustrated in the following conceptual table.
| Starting Amine | Resulting N-Substituent | General Synthesis Method | Potential Yield Range |
|---|---|---|---|
| Aniline | Phenyl | EDC/HOBt Coupling | Moderate to Good |
| Benzylamine | Benzyl | Acyl Chloride Route | Good to Excellent |
| Morpholine | Morpholinyl | EDC/HOBt Coupling | Moderate to Good |
| Piperidine | Piperidinyl | Acyl Chloride Route | Good to Excellent |
| 4-Fluoroaniline | 4-Fluorophenyl | EDC/HOBt Coupling | Moderate |
Evaluation of Structural Modifications on Chemical Reactivity
The chemical reactivity of carboxylic acid derivatives is directly influenced by the nature of the substituent attached to the carbonyl group. libretexts.org Amides are generally considered one of the most stable and least reactive carboxylic acid derivatives, surpassed in stability only by the carboxylate anion. libretexts.org
This low reactivity is attributed to two primary factors:
Resonance Stabilization: The lone pair of electrons on the amide nitrogen atom delocalizes into the carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. libretexts.orglibretexts.org
Leaving Group Basicity: For a nucleophilic acyl substitution to proceed, the group attached to the acyl carbon must be able to act as a leaving group. The amide anion (R₂N⁻) is a very strong base and consequently a poor leaving group, which disfavors the substitution reaction. libretexts.org
Structural modifications to the N-substituent of a this compound derivative would primarily exert an electronic influence on the amide bond itself.
Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., a nitro- or cyano-substituted phenyl ring) to the amide nitrogen would decrease the electron-donating ability of the nitrogen into the carbonyl. This would make the carbonyl carbon slightly more electrophilic, potentially increasing its reactivity toward strong nucleophiles under harsh conditions.
Electron-Donating Groups (EDGs): Conversely, attaching an EDG (e.g., a methoxy-substituted phenyl ring) would enhance the electron-donating character of the nitrogen, further stabilizing the amide bond and reducing the electrophilicity of the carbonyl carbon, thereby decreasing its chemical reactivity.
The general hierarchy of reactivity for carboxylic acid derivatives is summarized below.
| Carboxylic Acid Derivative | Relative Reactivity | Reason for Reactivity |
|---|---|---|
| Acyl Chloride | Very High | Highly electronegative Cl is an excellent leaving group; poor resonance stabilization. libretexts.org |
| Acid Anhydride (B1165640) | High | Carboxylate is a good leaving group. libretexts.org |
| Thioester | Moderate | Thiolate (RS⁻) is a better leaving group than an alkoxide (RO⁻). libretexts.org |
| Ester | Low | Alkoxide (RO⁻) is a poor leaving group. libretexts.org |
| Amide | Very Low | Strong resonance stabilization; amide anion (R₂N⁻) is a very poor leaving group. libretexts.orglibretexts.org |
Correlation of Structural Features with Biological and Biochemical Interactions
Structure-activity relationship (SAR) studies aim to decipher how specific structural features of a molecule contribute to its biological or biochemical activity. For this compound derivatives, SAR studies would involve synthesizing a library of analogs and evaluating their effects in a relevant biological assay, such as enzyme inhibition or receptor binding.
Based on SAR studies of other classes of amide-containing compounds, several structural features of N-substituted this compound derivatives could be critical for potential biological interactions:
Hydrogen Bonding: The amide N-H bond (in primary and secondary amides) and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to how drugs bind to their protein targets. The acetyl group's carbonyl and the hydroxyl group of the lactic acid moiety also provide additional hydrogen bonding capabilities.
Steric Factors: The size and shape of the N-substituent can dictate how the molecule fits into a binding site. A bulky substituent might provide better occupancy of a large pocket, leading to enhanced activity, or it could clash with the protein, preventing binding altogether.
Electronic Effects: The electronic properties of substituents on an N-aryl ring can influence interactions. For example, a halogen atom can form a halogen bond, a specific type of non-covalent interaction that can contribute to binding affinity. nih.gov
A conceptual SAR table for hypothetical this compound derivatives is presented below, outlining potential modifications and their expected impact on biological interactions.
| Structural Modification (on N-substituent) | Feature Modified | Potential Impact on Bio-Interaction | Rationale from Analogous Systems |
|---|---|---|---|
| Substitution of N-phenyl with N-cyclohexyl | Aromaticity, Shape | May alter binding mode by removing π-π stacking opportunities. | Switching between aromatic and aliphatic rings often probes for specific hydrophobic or π-interactions. |
| Introduction of a para-chloro or para-fluoro group on N-phenyl ring | Lipophilicity, Electronics, Halogen Bonding | Could increase binding affinity through favorable halogen bonding or hydrophobic interactions. nih.gov | Halogenated aromatics are common in active pharmaceutical ingredients to enhance binding or improve metabolic stability. |
| Varying alkyl chain length (e.g., N-butyl, N-hexyl, N-octyl) | Lipophilicity, Steric Bulk | Activity may increase with chain length up to an optimal point, then decrease (a "cut-off" effect). | Observed in fatty acid amide derivatives where optimal chain length is key for activity. nih.gov |
| Introduction of a polar group (e.g., -OH, -COOH) on N-phenyl ring | Polarity, Hydrogen Bonding | Could introduce new, specific hydrogen bonds with the target protein, potentially increasing affinity and selectivity. | The presence of polar groups is crucial for anchoring ligands into a binding site. researchgate.net |
Emerging Applications and Future Research Trajectories
Utilization in Chemical Synthesis and Catalysis
The synthesis of amides is a cornerstone of organic chemistry, and 2-acetyllactic acid amide is no exception. wikipedia.org Generally, amides are formed by reacting a carboxylic acid derivative with an amine. libretexts.org The direct reaction between a carboxylic acid, such as 2-acetyllactic acid, and an amine is possible but often requires high temperatures or the use of activating agents to facilitate the removal of water. wikipedia.orgrsc.org
More efficient and common laboratory methods involve the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgmasterorganicchemistry.com For instance, 2-acetyllactic acid could be treated with thionyl chloride (SOCl₂) to form 2-acetyllactyl chloride. This acyl chloride would then readily react with ammonia (B1221849) to produce this compound. masterorganicchemistry.comgoogle.com This two-step process is a standard and reliable strategy for creating primary amides. researchgate.net
Modern synthetic chemistry has also seen the development of catalytic methods for direct amidation, which are more atom-economical and environmentally friendly. organic-chemistry.orgwhiterose.ac.uk Catalysts based on boric acid derivatives or various metal complexes can facilitate the direct coupling of carboxylic acids and amines under milder conditions. organic-chemistry.org These advanced methods could provide efficient pathways to this compound and its derivatives.
Once synthesized, this compound could serve as a valuable building block in further chemical synthesis. Its structure contains multiple functional groups—an amide, a ketone, and a tertiary alcohol—offering several points for chemical modification. In the field of catalysis, molecules with similar functionalities can act as ligands for metal catalysts. The amide and hydroxyl groups of this compound could potentially coordinate with metal centers, influencing the stereoselectivity and reactivity of catalytic transformations. organic-chemistry.org
Table 1: Potential Synthetic Routes to this compound
| Starting Material | Reagent(s) | Intermediate | Final Product | Description |
| 2-Acetyllactic Acid | Thionyl Chloride (SOCl₂), then Ammonia (NH₃) | 2-Acetyllactyl chloride | This compound | A classic two-step method involving the formation of a reactive acyl chloride intermediate. masterorganicchemistry.comgoogle.com |
| 2-Acetyllactic Acid | Boric Acid Catalyst, Ammonia (NH₃) | Acylborate intermediate | This compound | A modern catalytic approach for direct amidation under milder conditions. organic-chemistry.org |
| 2-Acetyllactic Acid | Coupling Agent (e.g., HATU), Ammonia (NH₃) | Activated Ester | This compound | A method commonly used in peptide synthesis to form the amide bond efficiently. wikipedia.org |
Potential as Biochemical Probes or Tools
The family of fatty acid amides, which are structurally related to this compound, has been a fertile ground for the development of biochemical probes. oatext.com These tools are designed to identify and study the proteins that interact with these lipids, such as receptors, transporters, and metabolic enzymes. oatext.com A powerful strategy in this area is Binding-Based Proteomic Profiling (BBPP), which uses a modified version of the target molecule—a probe—to find its cellular binding partners. oatext.com
A BBPP probe for this compound could be synthesized by incorporating two key features into its structure: a photoactivatable group and a reporter tag (like biotin). The photoactivatable group allows the probe to form a permanent covalent bond with a target protein upon exposure to UV light, while the reporter tag enables the subsequent isolation and identification of the protein. oatext.com
The development of such a probe would be a significant step toward understanding the biological role of this compound. By identifying the proteins that bind to it, researchers could uncover its mechanism of action, transport, and regulation within the cell. This approach has been successfully applied to other "orphan" lipid ligands to discover their previously unknown receptors and functions, and it holds similar promise for elucidating the biological context of this compound. oatext.comrsc.org
Unexplored Metabolic Roles and Pathways
While the parent molecule, 2-acetyllactic acid, is a known metabolite, the metabolic fate of this compound is completely unknown. nih.govhmdb.ca The study of other fatty acid amides provides a framework for hypothesizing potential metabolic pathways. nih.gov
One major route for the degradation of primary fatty acid amides is hydrolysis back to the corresponding carboxylic acid and ammonia. nih.gov This reaction is often catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). It is plausible that if this compound is present in a biological system, it could be a substrate for FAAH or a similar hydrolase enzyme. nih.gov
Conversely, the biosynthesis of amides in cells can occur through several routes. One possibility is the direct condensation of 2-acetyllactic acid (or its CoA-thioester derivative) with an ammonia source. Another potential pathway, observed for other amides, involves the oxidative cleavage of an N-acyl amino acid precursor. For example, enzymes like peptidylglycine α-amidating monooxygenase (PAM) are known to produce peptide amides and have been implicated in the metabolism of N-fatty acylglycines. nih.govmdpi.com Investigating whether this compound can be formed via an analogous N-acetyllactyl-glycine precursor could be a fruitful area of research.
The exploration of these potential metabolic pathways is crucial. Discovering how this compound is synthesized and degraded would provide critical insights into its regulation and potential function as a signaling molecule or metabolic intermediate.
Challenges and Opportunities in this compound Research
The primary challenge in researching this compound is its current obscurity. There is a lack of commercially available standards and a near-complete absence of literature describing its properties or biological activity. The first step for any research program would be the development of a robust and scalable chemical synthesis. rsc.orgpeterhuylab.de
A significant chemical challenge stems from the inherent stability of the amide bond. nih.gov Amides are generally unreactive compared to other carbonyl compounds like esters or ketones, due to resonance stabilization. nih.govnih.gov This stability makes reactions that involve the cleavage or transformation of the amide group, known as transamidation, particularly difficult. researchgate.net Developing selective methods to activate the amide bond in this compound without affecting the ketone or hydroxyl groups would be a sophisticated chemical endeavor. nih.govnih.gov
Despite these challenges, the opportunities are vast. The multi-functional nature of the molecule makes it an interesting target for developing novel synthetic methodologies. Uncovering its biological role could lead to the identification of new metabolic pathways or signaling systems. As an "orphan" molecule, the discovery of a specific receptor or enzymatic interaction for this compound could open up entirely new fields of study, similar to how the discovery of anandamide (B1667382) spurred decades of research into the endocannabinoid system. oatext.comnih.gov The initial hurdles of synthesis and detection are significant, but the potential scientific rewards for overcoming them are substantial.
Q & A
Basic: What are the recommended analytical methods for characterizing 2-Acetyllactic acid amide in synthetic chemistry?
To characterize this compound, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on amide proton signals (~6.5–8.5 ppm) and carbonyl carbons (~165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretches (~1640–1680 cm) and N-H stretches (~3300 cm).
- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade synthesis) .
Best Practice : Cross-validate results with synthetic intermediates to resolve ambiguities .
Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Yield optimization requires systematic parameter testing:
- Temperature Control : Perform reactions at 25°C, 40°C, and 60°C to identify optimal thermal stability.
- Catalyst Screening : Test nucleophilic catalysts (e.g., DMAP) or base catalysts (e.g., triethylamine) for acyl transfer efficiency .
- Solvent Polarity : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation.
- Stoichiometric Ratios : Vary molar ratios of lactic acid derivative to acetylating agent (e.g., acetic anhydride) between 1:1 and 1:2.4.
Data Analysis : Use Design of Experiments (DoE) to model interactions between variables .
Basic: What stability considerations are critical for storing this compound in laboratory settings?
- Moisture Sensitivity : Store in desiccators under inert gas (N/Ar) to prevent hydrolysis of the amide bond .
- Temperature : Long-term stability requires storage at –20°C; monitor degradation via periodic HPLC .
- Light Exposure : Use amber vials to avoid photolytic decomposition, especially if the compound contains unsaturated bonds.
Advanced: How can computational chemistry models predict the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., carbonyl carbon) susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways.
- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for hydrolysis or substitution reactions .
Validation : Compare computational results with experimental kinetic data (e.g., rate constants from LC-MS monitoring) .
Basic: What protocols ensure reproducibility in synthesizing this compound?
- Detailed Documentation : Record exact molar ratios, solvent volumes, and stirring speeds .
- Batch Consistency : Use high-purity reagents (≥99%) and standardize purification steps (e.g., recrystallization solvent ratios) .
- Negative Controls : Include reactions without catalysts or substrates to identify contamination sources .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting activity .
- Dose-Response Curves : Re-evaluate IC values under standardized protocols (e.g., fixed incubation times) .
- Structural Analog Testing : Synthesize derivatives with modified acyl/amide groups to isolate pharmacophoric motifs .
Basic: What are the safety protocols for handling this compound in a laboratory?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with sand/vermiculite, then dispose via hazardous waste channels .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
Advanced: How can green chemistry principles be applied to the synthesis of this compound?
- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
- Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse .
- Atom Economy : Optimize one-pot reactions to minimize waste (e.g., tandem acylation-cyclization) .
Basic: What spectroscopic "red flags" indicate impurities in this compound samples?
- NMR Peaks : Extra signals in the alkyl region (~1–3 ppm) suggest unreacted starting materials.
- HPLC Traces : Shoulder peaks or retention time shifts indicate byproducts .
- IR Absorptions : Broad O-H stretches (~3200–3600 cm) hint at residual moisture or hydrolysis.
Advanced: What strategies validate the proposed metabolic pathways of this compound in pharmacokinetic studies?
- Isotope Labeling : Use C-labeled compounds to track metabolic intermediates via LC-MS/MS .
- Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .
- In Silico Metabolism Prediction : Tools like MetaSite simulate phase I/II metabolism for hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
